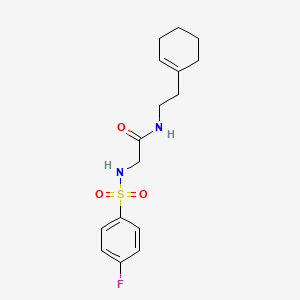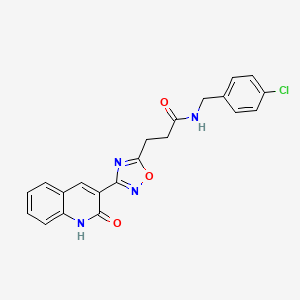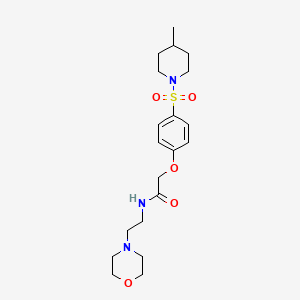
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
Mechanism of Action
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and oxidative phosphorylation. By inhibiting complex I, this compound disrupts the production of ATP, leading to mitochondrial dysfunction and oxidative stress. This results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-induced parkinsonism are similar to those observed in idiopathic Parkinson's disease. This compound induces the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Advantages and Limitations for Lab Experiments
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism in non-human primates has been used to study the pathology and treatment of Parkinson's disease. The advantages of using this compound-induced parkinsonism include the ability to selectively destroy dopaminergic neurons in the substantia nigra, which closely mimics the pathology of idiopathic Parkinson's disease. However, the limitations of using this compound-induced parkinsonism include the potential for non-specific effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research using 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide. One direction is to investigate the mechanisms underlying the selective destruction of dopaminergic neurons in the substantia nigra. Another direction is to develop new treatments for Parkinson's disease based on the pathology of this compound-induced parkinsonism. Finally, this compound-induced parkinsonism can be used to study the effects of environmental toxins on the development of Parkinson's disease.
Synthesis Methods
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide can be synthesized by reacting 4-methylpiperidine-1-sulfonyl chloride with 2-(4-hydroxyphenoxy)acetic acid in the presence of triethylamine. The resulting product is then reacted with morpholine in the presence of N,N'-dicyclohexylcarbodiimide to yield this compound.
Scientific Research Applications
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide has been widely used in scientific research as a tool to create animal models of Parkinson's disease. This compound induces parkinsonism in humans and non-human primates by selectively destroying dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the striatum, leading to the motor symptoms of Parkinson's disease. This compound-induced parkinsonism in non-human primates has been used to study the pathology and treatment of Parkinson's disease.
properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-17-6-9-23(10-7-17)29(25,26)19-4-2-18(3-5-19)28-16-20(24)21-8-11-22-12-14-27-15-13-22/h2-5,17H,6-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWLMKBBINJQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

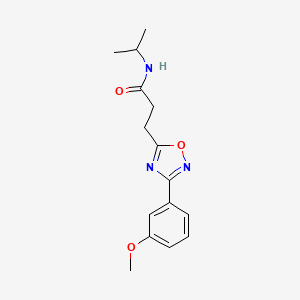
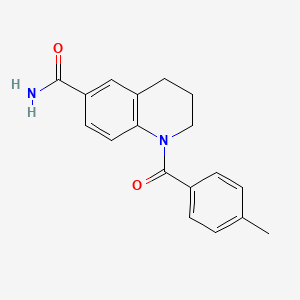
![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)


![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
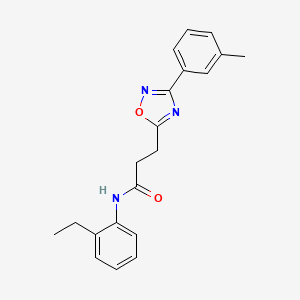

![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)


